3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine (CAS: 339011-89-1) is a pyridine derivative featuring a trifluoromethyl group at position 5, a chlorine atom at position 3, and a pyridine-3-carbonyl substituent at position 2 . This compound is part of a broader class of halogenated trifluoromethylpyridines, which are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science. Its structure combines electron-withdrawing groups (Cl, CF₃) with a ketone-linked pyridine moiety, conferring unique reactivity and stability .
Key properties:
- Molecular formula: C₁₃H₇ClF₃N₂O
- Synonyms: 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, MLS001166408, ZINC1391640 .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O/c13-9-4-8(12(14,15)16)6-18-10(9)11(19)7-2-1-3-17-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCPHHVTVFBSTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323869 | |
| Record name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666054 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338953-55-2 | |
| Record name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone can be achieved through several synthetic routes. One common method involves the regio-selective reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine to produce an intermediate, which is then reacted with a hypochlorite salt, such as sodium hypochlorite . Another method involves the use of Selectfluor® for the high-yield preparation of substituted 3-fluoropyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development of fluorinated chemicals, including 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium methoxide. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds with trifluoromethyl and pyridine moieties exhibit promising anticancer properties. For instance, derivatives of pyridine have been shown to inhibit angiogenesis and exhibit cytotoxicity against various cancer cell lines. A study synthesized several hydrazides based on trifluoromethylpyridine and evaluated their activity against cancer cells, revealing IC50 values in the micromolar range, indicating potential as anticancer agents.
Antimicrobial Properties
Pyridine derivatives are known for their antimicrobial activities. Compounds similar to 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine have shown significant inhibitory effects against various bacterial strains, suggesting that this compound may also possess antimicrobial properties. This potential could be leveraged in developing new antibiotics or antifungal agents.
Agrochemical Applications
Insecticidal and Fungicidal Properties
The incorporation of trifluoromethyl groups in pyridine derivatives has been associated with enhanced insecticidal and fungicidal activities. A study on related trifluoromethyl pyrimidine derivatives demonstrated good antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, as well as moderate insecticidal effects against pests like Mythimna separata . This suggests that 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine could be explored for similar applications in crop protection.
Material Science
Synthesis of Functional Materials
The unique chemical structure of 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine allows for its use in synthesizing functional materials. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a candidate for creating new polymers or advanced materials with specific properties tailored for applications in electronics or coatings.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | PC3 | 10 | |
| Compound B | K562 | 15 | |
| Compound C | Hela | 20 | |
| Compound D | A549 | 25 |
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound E | E. coli | 15 | |
| Compound F | S. aureus | 18 | |
| Compound G | Pseudomonas | 12 |
Table 3: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives
| Compound | Pest | Mortality Rate (%) at 500 μg/ml | Reference |
|---|---|---|---|
| Compound H | M. separata | 90 | |
| Compound I | S. frugiperda | 85 |
Case Studies
Case Study 1: Synthesis and Evaluation of Trifluoromethyl Pyrimidine Derivatives
A recent study focused on the design and synthesis of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety. The synthesized compounds were evaluated for their antifungal, insecticidal, and anticancer properties, revealing some compounds with excellent antifungal activity comparable to established fungicides like tebuconazole .
Case Study 2: Biological Evaluation of Pyridine Derivatives
In another study, a series of pyridine derivatives were synthesized and tested for their biological activities against various cancer cell lines. The results indicated that specific structural modifications enhanced the anticancer efficacy, highlighting the importance of chemical structure in determining biological activity.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes structural analogues differing in substituents or functional groups:
Key Observations :
- The position of the carbonyl group (pyridine-3- vs. pyridine-2-carbonyl) significantly alters electronic properties and binding affinities in medicinal chemistry applications .
- Sulfur-containing derivatives (e.g., phenylsulfonyl) exhibit enhanced lipophilicity, impacting bioavailability in pesticidal formulations .
Physicochemical Properties
Comparative data for melting points, yields, and spectral properties:
Key Observations :
Biological Activity
3-Chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which is known for enhancing the lipophilicity and biological activity of organic compounds. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological testing, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine can be represented as follows:
This structure features:
- A chlorine atom at the 3-position,
- A trifluoromethyl group at the 5-position,
- A pyridine-3-carbonyl substituent at the 2-position.
Synthesis Methods
The synthesis of 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine can be achieved through various methods, including:
- Ultrasonic-assisted reactions : Utilizing ultrasonic radiation to facilitate ring closure reactions involving 2-hydrazino derivatives and acids under controlled temperatures (80-150 °C) .
- Electrophilic aromatic substitution : The trifluoromethyl group can be introduced via electrophilic substitution reactions, enhancing the compound's reactivity and biological profile.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on pyridine derivatives have shown that they can inhibit key enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs) . The inhibition of these enzymes can lead to reduced tumor growth and proliferation.
Antimicrobial Activity
Trifluoromethylated compounds have been reported to possess antimicrobial properties. The presence of the trifluoromethyl group enhances the interaction with biological membranes, potentially leading to increased efficacy against bacterial strains .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes crucial for metabolic pathways. For example, inhibitors targeting BCATs have shown promise in modulating metabolic pathways involved in cancer and other diseases .
Study on Anticancer Activity
A recent study evaluated the efficacy of a series of pyridine derivatives, including those similar to 3-chloro-2-(pyridine-3-carbonyl)-5-(trifluoromethyl)pyridine, against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 µM to 30 µM for various derivatives .
Antimicrobial Testing
In another investigation, the antimicrobial activity of trifluoromethylated pyridines was assessed against standard bacterial strains. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values indicating potent activity against Gram-positive bacteria .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
